REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(N(CC)CC)C.[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>ClCCl>[C:1]([O:6][CH2:7][CH2:8][O:9][C:17](=[O:20])[CH:18]=[CH2:19])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
WAIT
|
Details
|
was continued for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The precipitated material (TMEDA.HCl) was then filtered off
|
Type
|
EXTRACTION
|
Details
|
the organic solution extracted with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
after filtration the solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |